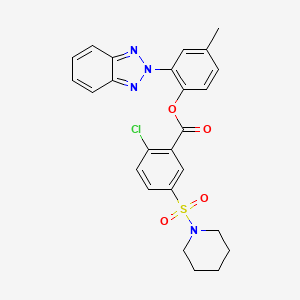
2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-ベンゾトリアゾール-2-イル)-4-メチルフェニル 2-クロロ-5-(ピペリジン-1-イルスルホニル)ベンゾアートは、化学、生物学、および産業などのさまざまな分野で応用がある可能性のある複雑な有機化合物です。この化合物は、ベンゾトリアゾール部分、メチルフェニル基、およびピペリジニルスルホニルベンゾアート構造を特徴としており、これらの構造がその独自の化学的特性に寄与しています。
2. 製法
合成経路と反応条件
2-(2H-ベンゾトリアゾール-2-イル)-4-メチルフェニル 2-クロロ-5-(ピペリジン-1-イルスルホニル)ベンゾアートの合成は、一般的に多段階の有機反応を伴います。このプロセスには以下が含まれる可能性があります。
ベンゾトリアゾール誘導体の形成: ベンゾトリアゾールから出発し、求電子置換反応によってさまざまな置換基が導入されます。
カップリング反応: 次に、ベンゾトリアゾール誘導体は、求核置換反応またはその他のカップリング反応によって、4-メチルフェニルと2-クロロ-5-(ピペリジン-1-イルスルホニル)ベンゾアートとカップリングされます。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されます。
工業的生産方法
工業的生産方法は、同様の合成経路を使用する可能性がありますが、収率と純度を最大限に高めるために、反応条件を最適化した大規模で行われます。連続フローリアクターや自動合成が採用されて、効率が向上する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-CHLORO-5-(PIPERIDINE-1-SULFONYL)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzotriazole derivative, followed by the introduction of the methylphenyl group through electrophilic aromatic substitution. The final steps often involve the formation of the piperidine-sulfonyl benzoate moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
酸化: この化合物は、特にメチルフェニル基で酸化反応を受ける可能性があります。
還元: 還元反応は、ベンゾトリアゾール部分を狙う可能性があります。
置換: さまざまな置換反応が発生する可能性があり、特にクロロ基とピペリジニルスルホニル基で発生します。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな置換ベンゾトリアゾール化合物を生成する可能性があります。
科学的研究の応用
化学
触媒作用: この化合物は、さまざまな化学反応で触媒またはリガンドとして役立つ可能性があります。
材料科学: 特定の特性を持つ高度な材料の開発に使用される可能性があります。
生物学
生化学的研究: この化合物は、酵素阻害やタンパク質相互作用に関連する研究に使用される可能性があります。
医学
医薬品開発:
産業
紫外線安定剤: ベンゾトリアゾール部分は、ポリマーやコーティングにおける紫外線安定剤としての潜在的な用途を示唆しています。
作用機序
2-(2H-ベンゾトリアゾール-2-イル)-4-メチルフェニル 2-クロロ-5-(ピペリジン-1-イルスルホニル)ベンゾアートの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれる可能性があります。ベンゾトリアゾール基は、これらの標的に結合する役割を果たす可能性があり、他の官能基は化合物の活性を調節します。
6. 類似の化合物との比較
類似の化合物
2-(2H-ベンゾトリアゾール-2-イル)-4-メチルフェノール: 同様の紫外線安定特性を持つより単純なアナログ。
2-(2H-ベンゾトリアゾール-2-イル)-4-メチルフェニルベンゾアート: ピペリジニルスルホニル基は欠けていますが、他の構造的特徴を共有しています。
独自性
2-(2H-ベンゾトリアゾール-2-イル)-4-メチルフェニル 2-クロロ-5-(ピペリジン-1-イルスルホニル)ベンゾアートにおけるピペリジニルスルホニル基の存在は、溶解性の向上や特定の生物活性など、類似の化合物とは異なる独自の特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL
- 2-CHLORO-5-(PIPERIDINE-1-SULFONYL)BENZOIC ACID
Uniqueness
Compared to similar compounds, 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-CHLORO-5-(PIPERIDINE-1-SULFONYL)BENZOATE stands out due to its combined structural features, which may confer unique reactivity and application potential.
特性
分子式 |
C25H23ClN4O4S |
|---|---|
分子量 |
511.0 g/mol |
IUPAC名 |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2-chloro-5-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C25H23ClN4O4S/c1-17-9-12-24(23(15-17)30-27-21-7-3-4-8-22(21)28-30)34-25(31)19-16-18(10-11-20(19)26)35(32,33)29-13-5-2-6-14-29/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3 |
InChIキー |
RCLBZUQNJJCAOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl)N4N=C5C=CC=CC5=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11691947.png)

![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11691960.png)
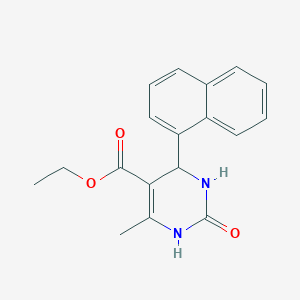
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11691975.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691977.png)
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11691986.png)
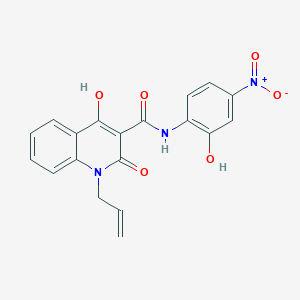
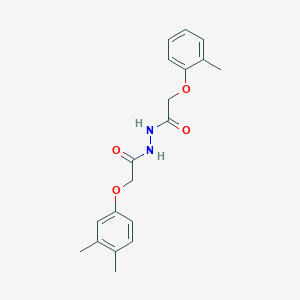
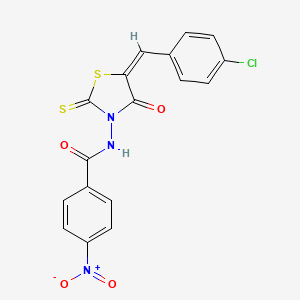
![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11692008.png)
![N'-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692017.png)


